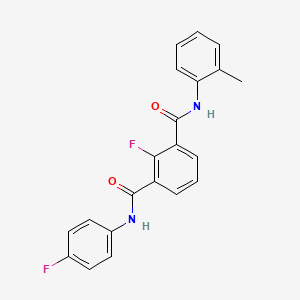![molecular formula C24H12ClFN2O3S B14082114 1-(4-Chlorophenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082114.png)
1-(4-Chlorophenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of aromatic rings and heterocyclic structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the chromeno[2,3-c]pyrrole and benzothiazole rings, followed by their functionalization and coupling.
-
Step 1: Synthesis of Chromeno[2,3-c]pyrrole Core
- Starting materials: 4-chlorophenylamine, 2-hydroxybenzaldehyde
- Reaction conditions: Acidic or basic catalysis, reflux conditions
- Product: Intermediate chromeno[2,3-c]pyrrole derivative
-
Step 2: Synthesis of Benzothiazole Core
- Starting materials: 2-aminothiophenol, 6-fluorobenzaldehyde
- Reaction conditions: Cyclization under acidic conditions
- Product: 6-fluoro-1,3-benzothiazole
-
Step 3: Coupling Reaction
- Starting materials: Intermediate chromeno[2,3-c]pyrrole derivative, 6-fluoro-1,3-benzothiazole
- Reaction conditions: Palladium-catalyzed cross-coupling, elevated temperatures
- Product: this compound
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
1-(4-Chlorophenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
-
Oxidation
- Reagents: Potassium permanganate, chromium trioxide
- Conditions: Aqueous or organic solvents, elevated temperatures
- Products: Oxidized derivatives with modified functional groups
-
Reduction
- Reagents: Sodium borohydride, lithium aluminum hydride
- Conditions: Anhydrous solvents, low temperatures
- Products: Reduced derivatives with altered aromaticity
-
Substitution
- Reagents: Halogenating agents, nucleophiles
- Conditions: Organic solvents, room temperature or reflux
- Products: Substituted derivatives with new functional groups
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Methanol, ethanol, dichloromethane, toluene
Catalysts: Palladium, platinum, acid or base catalysts
科学研究应用
1-(4-Chlorophenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
-
Medicinal Chemistry
- Potential use as a lead compound for drug development
- Investigation of its biological activity against various diseases
-
Materials Science
- Exploration of its properties for use in organic electronics
- Potential application in the development of novel polymers
-
Biological Research
- Study of its interactions with biological macromolecules
- Use as a probe in biochemical assays
-
Industrial Applications
- Potential use in the synthesis of advanced materials
- Exploration of its properties for use in coatings and adhesives
作用机制
The mechanism of action of 1-(4-Chlorophenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. This compound may exert its effects through:
-
Binding to Enzymes
- Inhibition or activation of enzyme activity
- Modulation of metabolic pathways
-
Interaction with Receptors
- Binding to cell surface or intracellular receptors
- Alteration of signal transduction pathways
-
DNA Intercalation
- Insertion between DNA base pairs
- Disruption of DNA replication and transcription
相似化合物的比较
1-(4-Chlorophenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:
-
1-(4-Chlorophenyl)-2-(1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Lacks the fluorine substituent
- Different biological and chemical properties
-
This compound
- Similar structure but with different substituents
- Varying reactivity and applications
-
This compound
- Different aromatic ring systems
- Unique chemical and physical properties
属性
分子式 |
C24H12ClFN2O3S |
|---|---|
分子量 |
462.9 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H12ClFN2O3S/c25-13-7-5-12(6-8-13)20-19-21(29)15-3-1-2-4-17(15)31-22(19)23(30)28(20)24-27-16-10-9-14(26)11-18(16)32-24/h1-11,20H |
InChI 键 |
LOOXRJUIEURTSF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)Cl)C5=NC6=C(S5)C=C(C=C6)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


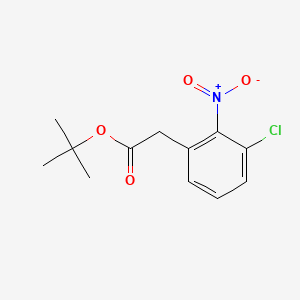
![2-[3-chloro-5-(trifluoromethyl)-1H-pyridin-2-ylidene]-2-cyanoethanedithioic acid](/img/structure/B14082033.png)
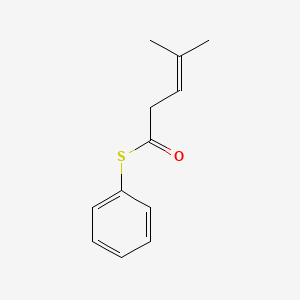
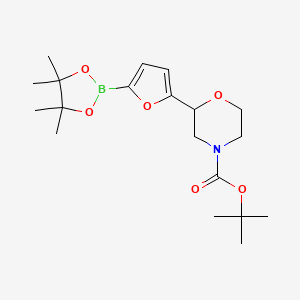
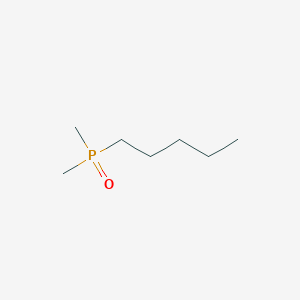
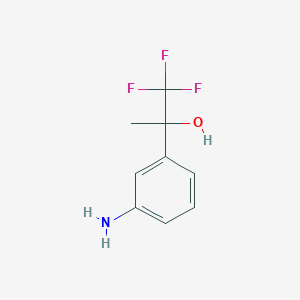
![N-[(2R,4aR,6S,7R,8R,8aS)-2-phenyl-6-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B14082058.png)
![2-[[2-[[2-[[2-[[4-Carboxy-2-[[3-hydroxy-2-(pyrrolidine-2-carbonylamino)butanoyl]amino]butanoyl]amino]-3-phenylpropyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid](/img/structure/B14082067.png)

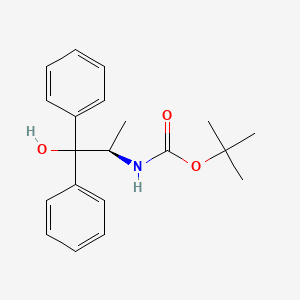
![tert-Butyl N-[2-(Cbz-amino)ethylamino][(Boc-amino)methylidene]carbamate](/img/structure/B14082083.png)
![7-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]-8-methoxy-2h-chromen-2-one](/img/structure/B14082084.png)
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082108.png)
